Sarcophytol B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

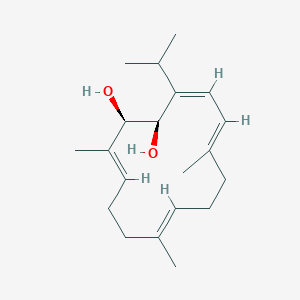

Sarcophytol B is a complex organic compound characterized by its unique structure and multiple double bonds

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sarcophytol B involves multiple steps, including the formation of the cyclotetradecatetraene ring and the introduction of the hydroxyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry and double bond configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Sarcophytol B can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds can be reduced to single bonds using hydrogenation.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like halides for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the double bonds may result in a fully saturated cyclotetradecatetraene derivative.

Aplicaciones Científicas De Investigación

Anticancer Properties

Sarcophytol B has demonstrated notable anticancer effects, particularly in inhibiting tumor promotion and cell proliferation.

- Tumor Promotion Inhibition : In studies involving two-stage carcinogenesis experiments on mouse skin, this compound was shown to inhibit tumor promotion induced by teleocidin. When administered alongside 7,12-dimethylbenz[a]anthracene (DMBA), this compound significantly reduced tumor incidence and average tumor numbers in treated groups compared to controls. Specifically, the incidence of tumors in groups treated with this compound was markedly lower than in the control group (53.3%) .

- Cytotoxicity Against Cancer Cell Lines : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against lung adenocarcinoma (A549), cervical cancer (HeLa), and oral cavity carcinoma (HSC-2) cell lines, showing significant inhibition of cell growth with IC50 values around 56 µM for A549 cells .

Chemopreventive Effects

This compound is also studied for its chemopreventive properties, particularly against skin cancers induced by ultraviolet radiation and chemical carcinogens.

- Skin Cancer Prevention : In experiments using hairless mice, this compound showed promise in preventing UVB-induced skin tumors. The compound was found to induce apoptosis in tumor cells and modulate signaling pathways that are critical for skin cancer development .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of this compound, which may contribute to its overall therapeutic potential.

- Mechanisms of Action : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity suggests that this compound could be beneficial in treating inflammatory diseases and conditions related to chronic inflammation .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

- Neuroprotection Studies : Preliminary findings indicate that this compound can protect neuronal cells from oxidative stress-induced damage. This property is critical as oxidative stress is a significant factor in neurodegeneration .

Potential Applications in Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound for drug development.

- Lead Compound for New Therapies : The structural uniqueness of this compound offers a foundation for the synthesis of novel derivatives that could enhance its efficacy and reduce toxicity. Researchers are focusing on modifying its structure to optimize its pharmacological properties while maintaining its anticancer and anti-inflammatory activities .

Data Summary Table

Mecanismo De Acción

The mechanism of action of Sarcophytol B involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Sarcophytol B include other cyclotetradecatetraene derivatives with different substituents or stereochemistry. These compounds may share similar chemical properties but differ in their reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups

Propiedades

Fórmula molecular |

C20H32O2 |

|---|---|

Peso molecular |

304.5 g/mol |

Nombre IUPAC |

(1R,2R,3Z,5E,9E,13E)-6,10,14-trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol |

InChI |

InChI=1S/C20H32O2/c1-14(2)18-13-12-16(4)9-6-8-15(3)10-7-11-17(5)19(21)20(18)22/h8,11-14,19-22H,6-7,9-10H2,1-5H3/b15-8+,16-12+,17-11+,18-13-/t19-,20-/m1/s1 |

Clave InChI |

LBNWKNLAXODPTN-WMDYEEBDSA-N |

SMILES isomérico |

C/C/1=C\CC/C(=C/C=C(\[C@H]([C@@H](/C(=C/CC1)/C)O)O)/C(C)C)/C |

SMILES canónico |

CC1=CCCC(=CC=C(C(C(C(=CCC1)C)O)O)C(C)C)C |

Sinónimos |

sarcophytol B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.